3-Chloroimidazo[1,2-a]pyridin-6-ol
Description
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
InChI Key |
FREGMIUAPFSOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)Cl |
Origin of Product |
United States |
Preparation Methods
Formamidine Intermediate Approach
Adapting the methodology from CN103896941A, 2-amino-5-hydroxypyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form (E)-N'-(5-hydroxypyridin-2-yl)-N,N-dimethylformamidine. Subsequent cyclization with bromoacetonitrile in dimethylformamide (DMF) at 130–140°C for 15 hours yields imidazo[1,2-a]pyridin-6-ol (Table 1).
Table 1: Cyclization Optimization for Imidazo[1,2-a]pyridin-6-ol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 100–110 | 130–140 | 150–160 |
| Time (h) | 10 | 15 | 20 |
| Solvent | DMF | DMF | NMP |
| Yield (%) | 58 | 72 | 65 |
Key observations:
Gould-Jacobs Cyclization
Alternative routes employ ethoxymethylene malononitrile with 2-amino-5-hydroxypyridine under refluxing ethanol, achieving 68% yield after 8 hours. This method avoids DMF but requires strict moisture control.
Regioselective Chlorination at Position 3
Chloramine-T Mediated Chlorination
Building on ACS Omega’s solvent-free protocol, imidazo[1,2-a]pyridin-6-ol reacts with chloramine-T (1.2 equiv) at room temperature for 5 minutes, achieving 95% yield (Table 2).
Table 2: Chlorination Efficiency with Chloramine-T
| Substrate | Reagent | Time (min) | Yield (%) |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-6-ol | Chloramine-T | 5 | 95 |
| 8-Methylimidazo[1,2-a]pyridin-6-ol | Chloramine-T | 10 | 89 |
Advantages:
Dichloroisocyanuric Acid (DCC) Method
While DCC in acetonitrile at 0°C achieves 82% yield, it generates cyanuric acid waste, complicating purification.
Hydroxyl Group Introduction and Protection
Direct Synthesis from 2-Amino-5-hydroxypyridine
Unprotected hydroxyl groups remain stable during cyclization in DMF at 140°C, as confirmed by FT-IR monitoring.
Post-Cyclization Hydroxylation
Nickel-catalyzed hydroxylation of 3-chloroimidazo[1,2-a]pyridine-6-bromo derivatives achieves 75% yield but requires expensive catalysts.
Industrial-Scale Considerations
- Cost Analysis : Chloramine-T ($12/kg) is more economical than DCC ($45/kg) for large-scale production.
- Green Chemistry Metrics : Solvent-free chlorination reduces E-factor by 60% compared to DMF-based methods.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under mild conditions using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position Effects : The position of chlorine (C3 vs. C6) significantly alters electronic distribution. For example, 3-chloro derivatives exhibit higher electrophilicity at the imidazole ring compared to 6-chloro analogs.
- Functional Group Impact : Carboxylic acid substituents (e.g., C2 or C3) enhance polarity and aqueous solubility, whereas trifluoromethyl (CF₃) groups increase lipophilicity, favoring blood-brain barrier penetration .
- Core Heterocycle Modifications : Replacing pyridine with pyridazine (as in ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and metabolic stability .
CNS-Targeting Derivatives
Compounds like 1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-3-methylbutan-1-ol (cpd S15) and {3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-6-methylphenyl}-methanol (cpd 33) demonstrate potent CNS activity due to their chlorophenyl and hydroxyl substituents, which enhance receptor binding affinity . In contrast, this compound lacks bulky aromatic groups, suggesting a narrower pharmacological profile but lower toxicity risks.
Ocular Hypotensive Agents
Imidazo[1,2-a]benzimidazole analogs (e.g., RU 185, RU 239) show concentration-dependent intraocular pressure (IOP) reduction, with higher concentrations (0.4%) paradoxically reducing efficacy due to receptor desensitization .
Q & A
Q. Table 1. Bioactivity of Selected Imidazo[1,2-a]pyridine Derivatives
How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The chloro group at C3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electron-withdrawing groups (e.g., Cl, NO₂) activate the ring for nucleophilic attack.
- Steric hindrance : Bulky substituents at C6 (e.g., carboxylates) reduce coupling efficiency .
Optimized conditions for Pd-catalyzed reactions: - Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
- Base : K₂CO₃ in toluene/EtOH (3:1) at 80°C .
What are the methodological challenges in purity analysis of this compound, and how are they mitigated?
Basic Research Question
Purity assessment requires:
- HPLC/GC-MS : Detect impurities (e.g., dechlorinated byproducts).
- Elemental analysis : Verify Cl content (theoretical: 18.1% for C₈H₅ClN₂O₂) .
- TLC monitoring : Use silica gel plates with CH₂Cl₂/MeOH (9:1) for reaction progress.
Common pitfalls include hygroscopicity and oxidative degradation. Storage under argon at –20°C preserves stability .
How can computational modeling predict the pharmacokinetic properties of this compound analogs?
Advanced Research Question
ADME predictions use tools like SwissADME or Schrödinger’s QikProp:
- Lipophilicity (LogP) : Optimal range 1–3 for membrane permeability.
- Solubility : Carboxylic acid derivatives (e.g., 3-carboxylic acid hydrate) show improved aqueous solubility .
- Metabolic sites : CYP450 isoforms target electron-rich regions (e.g., imidazole ring). Docking studies with CYP3A4 identify potential metabolic hotspots .
What are the best practices for handling and disposing of this compound in laboratory settings?
Basic Research Question
Safety protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
